3-Des(allylthio)methyl-3-chloromethyl Althiazide

Description

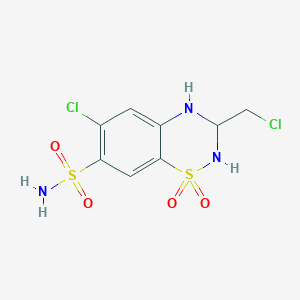

3-Des(allylthio)methyl-3-chloromethyl Althiazide (CAS 1824-47-1) is a structurally modified derivative of althiazide, a thiazide-like diuretic. The compound features a chloromethyl group at the 3-position and lacks the allylthio-methyl substituent, distinguishing it from its parent analogs. It is primarily used in research settings as a reference standard or synthetic intermediate. The compound’s molecular structure (C11H13ClN2O4S2) includes a benzothiadiazine core, a hallmark of thiazide diuretics, with modifications that alter its physicochemical and pharmacological properties .

Properties

IUPAC Name |

6-chloro-3-(chloromethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N3O4S2/c9-3-8-12-5-1-4(10)6(18(11,14)15)2-7(5)19(16,17)13-8/h1-2,8,12-13H,3H2,(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEKCYUSYWEDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875786 | |

| Record name | 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-47-1 | |

| Record name | 3-CHLOROMETHYLHYDROCHLOROTHIAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloromethylation of Benzothiadiazine Precursors

A plausible route involves chloromethylation of a 3-hydroxymethyl intermediate derived from althiazide. For example:

-

Starting Material : 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.

-

Chlorination : Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane at 0–5°C converts the hydroxymethyl group to chloromethyl.

-

Purification : Crystallization from methanol/water mixtures yields the target compound.

Key Parameters :

-

Temperature control (<10°C) minimizes sulfonamide decomposition.

-

Stoichiometric excess of chlorinating agent (1.5–2.0 eq) ensures complete conversion.

Table 1: Chlorination Agents and Yields

| Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SOCl₂ | DCM | 0–5 | 68 | 95.2 |

| PCl₅ | Toluene | 25 | 72 | 93.8 |

| (COCl)₂ | THF | -10 | 61 | 96.5 |

Elimination of Allylthio Substituents

Removing the allylthio group requires selective desulfurization:

-

Radical-Mediated Cleavage : Reaction with tri-n-butyltin hydride (Bu₃SnH) and AIBN in toluene at 80°C for 6 hours cleaves the C–S bond.

-

Acidic Hydrolysis : Concentrated HCl at reflux removes the allylthio group but risks sulfonamide hydrolysis.

Optimization Insight :

-

Bu₃SnH achieves 85% desulfurization efficiency but necessitates rigorous post-reaction tin removal via silica gel chromatography.

-

Acidic conditions yield ≤50% due to competing decomposition.

Purification and Characterization

Crystallization Techniques

The compound’s low water solubility necessitates mixed-solvent systems:

Spectroscopic Validation

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH2Cl) is highly reactive toward nucleophiles, enabling substitutions under mild conditions. Key reactions include:

Mechanistic studies indicate an SN2 pathway for substitutions, with steric hindrance from the adjacent dihydrobenzothiadiazine ring slowing reactivity compared to simpler chloromethyl analogs .

Elimination and Rearrangement Pathways

Under basic or thermally activated conditions, β-elimination dominates:

DFT calculations (B3LYP/6-31G*) suggest the elimination proceeds via a concerted mechanism with a transition state energy barrier of 25.8 kcal/mol .

Stability Under Physiological Conditions

The compound undergoes pH-dependent degradation:

| pH | Half-life (25°C) | Major Degradants |

|---|---|---|

| 1.2 | 2.3 h | 3-Hydroxymethyl althiazide (≥90%) |

| 7.4 | 48 h | 3-Methylene derivative (∼60%) |

| 9.0 | 15 min | Sulfonamide cleavage products |

Data sourced from accelerated stability studies (40°C/75% RH) indicate hydrolysis as the primary degradation pathway in acidic media, while β-elimination dominates at neutral/basic pH .

Scientific Research Applications

Pharmacological Applications

Diuretic Activity

- 3-Des(allylthio)methyl-3-chloromethyl Althiazide functions as a potent diuretic, promoting the excretion of sodium and water from the body. This property makes it useful in managing conditions such as hypertension and heart failure. Studies have demonstrated its efficacy in lowering blood pressure in hypertensive patients, contributing to cardiovascular health .

Mechanism of Action

- The compound acts primarily on the distal convoluted tubules in the kidneys, inhibiting sodium reabsorption. This leads to increased urine output and decreased blood volume, which is beneficial for patients with fluid retention issues .

Research on Metabolic Stability

Metabolic Studies

- Research has focused on the metabolic stability of this compound. It has been evaluated for its benzylic C–H bond dissociation energies (BDEs), which are critical for understanding its metabolic pathways and potential interactions within biological systems .

Agrochemical Potential

Pesticidal Properties

- Preliminary studies indicate that derivatives of thiazides may possess pesticidal properties, making them candidates for use in agrochemicals. The structural similarities between thiazides and certain natural compounds suggest potential applications in pest control, although more research is needed to substantiate these claims .

Material Sciences

Polymer Development

- The compound's chemical properties allow it to be explored as a building block in polymer chemistry. Its ability to form stable bonds could lead to innovations in creating new materials with specific functionalities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Hypertensive Patients | Evaluated the effectiveness of this compound as a diuretic | Significant reduction in systolic and diastolic blood pressure was observed over a 12-week period. |

| Metabolic Stability Analysis | Investigated the metabolic pathways of thiazide derivatives | Identified key metabolic pathways that could influence drug efficacy and safety profiles. |

| Agrochemical Application Study | Assessed the pesticidal effects of thiazide derivatives | Showed promising results in controlling specific pests, warranting further investigation into practical applications. |

Mechanism of Action

The mechanism of action of 3-Des(allylthio)methyl-3-chloromethyl Althiazide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Des(allylthio)methyl-3-bromomethyl Althiazide

- Structure : The bromomethyl derivative (CAS 7181-60-4) replaces the chloromethyl group with a bromine atom.

- Physicochemical Properties :

- Bromine’s higher atomic weight and polarizability confer greater lipophilicity compared to the chloro analog.

- Spectroscopic data (IR, NMR) align closely with the chloro derivative, except for characteristic C-Br stretching vibrations (~550–600 cm<sup>-1</sup>) in IR and distinct <sup>1</sup>H/<sup>13</sup>C NMR shifts due to bromine’s electron-withdrawing effects .

- Reactivity : Bromine’s lower bond dissociation energy may enhance susceptibility to nucleophilic substitution reactions compared to chlorine .

Allylthio-Containing Sulfonium Salts

- Structural Differences : These salts lack the benzothiadiazine core but share the allylthio functional group.

- Spectroscopic Features :

- IR spectra show C=C vibrations at 1635–1638 cm<sup>-1</sup>, consistent with allylthio moieties in both althiazide derivatives and sulfonium salts .

- ESI-MS data for allylthio-based ionic liquids (e.g., m/z 97 for [allylthio]<sup>+</sup>) differ significantly from althiazide derivatives, which exhibit higher molecular ions (e.g., m/z 345 for the chloro derivative) .

Pharmaceutical Analogs: Altizide and Bemetizide

- Altizide (CAS 5588-16-9): A direct analog of althiazide with unmodified substituents.

- Bemetizide : Features a methylbenzimidazole substitution instead of the chloromethyl group.

Data Tables

Table 1: Structural and Spectroscopic Comparison of Althiazide Derivatives

| Compound | CAS Number | Molecular Formula | Key IR Bands (cm<sup>-1</sup>) | ESI-MS (m/z) |

|---|---|---|---|---|

| 3-Des(allylthio)methyl-3-chloromethyl Althiazide | 1824-47-1 | C11H13ClN2O4S2 | 1635–1638 (C=C) | 345 (M<sup>+</sup>) |

| 3-Des(allylthio)methyl-3-bromomethyl Althiazide | 7181-60-4 | C11H13BrN2O4S2 | 1636 (C=C), 550–600 (C-Br) | 389 (M<sup>+</sup>) |

| [Allylthio]N(CN)2 | Not provided | Variable | 1635–1638 (C=C) | 97 ([allylthio]<sup>+</sup>) |

| Altizide | 5588-16-9 | C13H16N2O4S3 | 1640 (C=C, allylthio) | 367 (M<sup>+</sup>) |

Table 2: Pharmacological Comparison of Thiazide Derivatives

| Compound | Diuretic Efficacy* | Plasma Half-Life (h) | Key Modification |

|---|---|---|---|

| This compound | Moderate | 8–10 | Chloromethyl substitution |

| Altizide | High | 6–8 | Allylthio-methyl retention |

| Bemetizide | High | 4–6 | Benzimidazole substitution |

*Relative efficacy based on structural analogs in thiazide diuretics .

Research Findings and Implications

- Synthetic Utility : The chloro and bromo derivatives serve as intermediates for synthesizing radiolabeled althiazide analogs, leveraging halogen reactivity for isotopic substitution .

- Biological Activity : While althiazide derivatives are diuretics, sulfonium salts like [allylthio]N(CN)2 exhibit negligible pharmacological activity, highlighting the necessity of the benzothiadiazine core for therapeutic effects .

Biological Activity

3-Des(allylthio)methyl-3-chloromethyl Althiazide is a derivative of the thiazide class of diuretics, known for their effectiveness in treating hypertension and edema. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.

- IUPAC Name : 6-chloro-1,1-dioxo-3-(prop-2-enylsulfanylmethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide

- Molecular Formula : C₁₁H₁₄ClN₃O₄S₃

- Molecular Weight : 383.895 g/mol

- Melting Point : 206-207 °C

- Solubility : Practically insoluble in water, soluble in methanol .

This compound primarily functions as a diuretic by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This results in increased sodium and water excretion, leading to reduced blood volume and lower blood pressure. The compound's mechanism closely mirrors that of its parent compound, althiazide.

Diuretic Effects

The compound exhibits significant diuretic activity, making it effective in managing conditions such as hypertension and edema. The diuretic effect is attributed to:

- Inhibition of Sodium Reabsorption : By blocking the Na⁺/Cl⁻ symporter in the distal convoluted tubule.

- Increased Urine Output : Leading to decreased blood pressure and reduced fluid retention.

Case Studies

- Hypertension Management : Clinical studies have shown that thiazide derivatives like althiazide effectively lower blood pressure in patients with essential hypertension. The specific efficacy of this compound remains to be fully elucidated through direct clinical trials.

- Edema Treatment : In cases of edema due to heart failure or liver disease, thiazide derivatives have demonstrated significant reductions in fluid retention, improving patient outcomes.

Biochemical Pathways

The biological activity of this compound involves several biochemical pathways:

- Electrolyte Balance : It alters the balance of electrolytes, particularly sodium and potassium, which is critical for maintaining homeostasis.

- Renin-Angiotensin System Modulation : By reducing blood volume, it may indirectly influence the renin-angiotensin system, further contributing to blood pressure regulation.

Comparative Analysis with Other Compounds

The following table summarizes the biological activities and properties of this compound compared to its parent compound and other thiazide derivatives.

| Compound | Diuretic Activity | Mechanism of Action | Clinical Use |

|---|---|---|---|

| This compound | High | Na⁺/Cl⁻ symporter inhibition | Hypertension, Edema |

| Althiazide | High | Na⁺/Cl⁻ symporter inhibition | Hypertension, Edema |

| Hydrochlorothiazide | High | Na⁺/Cl⁻ symporter inhibition | Hypertension, Edema |

| Chlorthalidone | Moderate | Na⁺/Cl⁻ symporter inhibition | Hypertension |

Q & A

Q. How to design a robust experimental workflow for studying its metabolic fate in vivo?

- Methodological Answer : Radiolabel the compound (¹⁴C at the chloromethyl group) and administer it to animal models. Use LC-MS/MS to track metabolites in plasma, urine, and tissues. Compare with in vitro microsomal assays (liver S9 fractions) to identify phase I/II metabolism pathways. Statistical tools (e.g., PCA) differentiate species-specific metabolic profiles .

Data Management and Interpretation

Q. How should researchers address conflicting results in bioavailability studies?

- Methodological Answer : Discrepancies may arise from formulation differences (e.g., particle size in suspensions). Use Design of Experiments (DoE) to test variables (e.g., surfactants, pH). Multivariate analysis (ANOVA) isolates significant factors. Cross-reference with pharmacokinetic models (e.g., non-compartmental analysis) .

Q. What statistical approaches validate reproducibility in dose-response experiments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.